σ-Donor Ability of FcPH₂ Is Equivalent to Phenylphosphine (PhPH₂), with Superior Handling Characteristics
Spectroscopic analysis demonstrates that the primary ferrocenylphosphine FcPH₂ (phosphinoferrocene) possesses σ-donor ability comparable to that of phenylphosphine (PhPH₂), its closest non-metallocene primary phosphine analog. IR and NMR spectroscopic data, corroborated by single-crystal X-ray diffraction analysis of corresponding metal carbonyl complexes, indicate essentially equivalent electronic donor strength [1]. Critically, however, FcPH₂ is reported to be easier to handle than PhPH₂—which is a volatile, pyrophoric liquid with a penetrating odour—while additionally offering the redox-active ferrocenyl reporter group that PhPH₂ entirely lacks [1].
| Evidence Dimension | σ-Donor ability (as assessed by ν(CO) IR stretching frequencies in metal carbonyl complexes) |
|---|---|
| Target Compound Data | FcPH₂: ν(CO) values consistent with strong σ-donor character (qualitatively equivalent to PhPH₂) [1] |
| Comparator Or Baseline | PhPH₂ (phenylphosphine): comparable ν(CO) values; pyrophoric liquid, strong odour, no redox-active backbone |
| Quantified Difference | Equivalent σ-donor strength; handling advantage for FcPH₂ (solid, air-stable for short periods vs. pyrophoric liquid PhPH₂); additional redox-active ferrocene centre absent in PhPH₂ |
| Conditions | IR and NMR spectroscopy; single-crystal X-ray diffraction of [M(CO)₅(PH₂Fc)] and [M(CO)₅(PH₂Ph)] complexes (M = Mo, W) |
Why This Matters
For procurement, this means phosphinoferrocene delivers equivalent electronic performance to PhPH₂ while offering practical handling advantages and the added functionality of a redox-active metallocene backbone—a critical differentiator when electrochemical monitoring or redox-switchable catalysis is desired [1].
- [1] Hydrophosphination reactions with transition metal ferrocenylphosphine complexes. RSC Publishing, Dalton Transactions, 2015. DOI: 10.1039/C5DT03407K. IR and NMR spectroscopy and single-crystal X-ray diffraction analysis indicate that FcPH₂ is as good a σ donor as PhPH₂ but is easier to handle and furthermore has a redox-active ferrocenyl group. View Source
